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molecular formula C10H19AgO2 B082495 Silver decanoate CAS No. 13126-67-5

Silver decanoate

Cat. No. B082495
M. Wt: 279.12 g/mol
InChI Key: OIZSSBDNMBMYFL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04128428

Procedure details

A solution of 8.6 g of capric acid in 100 ml of butyl acetate was maintained at a temperature of 5° C., to which 200 ml of water was added with stirring to form an emulsion. 50 ml of an aqueous solution of silver ammonium complex containing 8.5 g of silver nitrate (chillset at 5° C.) was added to the above emulsion over a 30 second period in order to allow the capric acid to react with the silver ion. After the removal of an aqueous phase, a silver caprate-containing butyl acetate phase was dispersed into 120 g of isopropanol solution containing 15 weight percent of polyvinyl butyral to produce a polymer dispersion of silver caprate. A composition containing the several components setforth below were added to the polymer dispersion of silver caprate in their listed order every ten minutes while maintaining the temperature at 50° C., resulting in the formation of a heat developable light-sensitive coating composition.
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
silver ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:3].O.[N+]([O-])([O-])=O.[Ag+:18]>C(OCCCC)(=O)C>[O-:3][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:1].[Ag+:18] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
OC(=O)CCCCCCCCC
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCCCC
Step Two
Name
aqueous solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
8.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=O)CCCCCCCCC
Step Four
Name
silver ion
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to form an emulsion
ADDITION
Type
ADDITION
Details
was added to the above emulsion over a 30 second period in order
Duration
30 s
CUSTOM
Type
CUSTOM
Details
After the removal of an aqueous phase
ADDITION
Type
ADDITION
Details
a silver caprate-containing butyl acetate phase
ADDITION
Type
ADDITION
Details
was dispersed into 120 g of isopropanol solution
ADDITION
Type
ADDITION
Details
containing 15 weight percent of polyvinyl butyral

Outcomes

Product
Name
Type
product
Smiles
[O-]C(=O)CCCCCCCCC.[Ag+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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